
1-Ethyl-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-furoyl)piperazine, also known as EFPI, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EFPI is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-Ethyl-4-(2-furoyl)piperazine exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the expression of several key genes involved in cancer progression, such as Bcl-2, p53, and NF-kB.
Biochemical and Physiological Effects:
1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1-Ethyl-4-(2-furoyl)piperazine has been shown to possess anti-inflammatory and antiviral properties. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the activity of several enzymes involved in cellular metabolism, such as acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
One of the main advantages of 1-Ethyl-4-(2-furoyl)piperazine is its potent antitumor activity. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, 1-Ethyl-4-(2-furoyl)piperazine also has several limitations for lab experiments. For example, the synthesis of 1-Ethyl-4-(2-furoyl)piperazine can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood, which makes it difficult to optimize its activity.
将来の方向性
There are several future directions for research on 1-Ethyl-4-(2-furoyl)piperazine. One area of interest is the development of more efficient synthesis methods for 1-Ethyl-4-(2-furoyl)piperazine, which could improve the yield and purity of the compound. Another area of interest is the optimization of the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine, which could lead to the development of more potent and selective anticancer agents. Finally, the potential applications of 1-Ethyl-4-(2-furoyl)piperazine in the treatment of other diseases, such as inflammation and viral infections, should also be explored.
合成法
The synthesis of 1-Ethyl-4-(2-furoyl)piperazine involves the reaction of 1-ethylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of 1-Ethyl-4-(2-furoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
科学的研究の応用
1-Ethyl-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 1-Ethyl-4-(2-furoyl)piperazine is in the treatment of cancer. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-Ethyl-4-(2-furoyl)piperazine has also been shown to inhibit the growth of tumor xenografts in animal models.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
DPFZNKFALBEQBH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
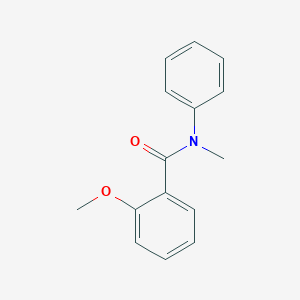
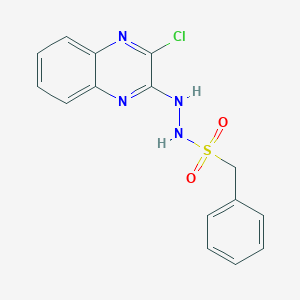
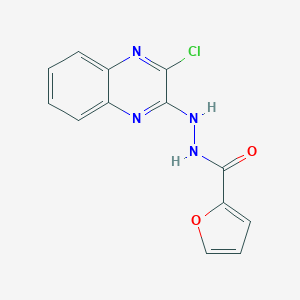
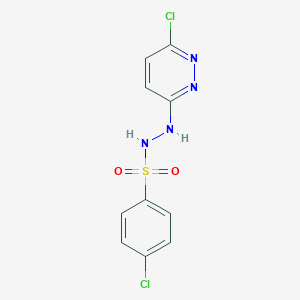
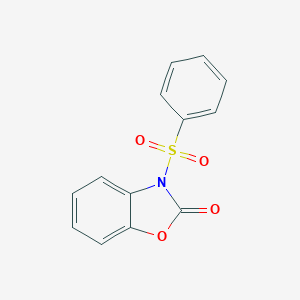
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)